molecular formula C8H7NO2 B7858105 2-Phenylnitroethene

2-Phenylnitroethene

Cat. No. B7858105
M. Wt: 149.15 g/mol
InChI Key: PIAOLBVUVDXHHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylnitroethene is a useful research compound. Its molecular formula is C8H7NO2 and its molecular weight is 149.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Phenylnitroethene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenylnitroethene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Chemical Reactions and Mechanisms

2-Phenylnitroethene has been studied extensively in chemical reactions, particularly in cycloaddition processes. Research by Kwiatkowska et al. (2010) demonstrated that [2+4] cycloaddition between (E)-2-phenylnitroethene and cyclopentadiene occurs in a concerted manner, leading to specific isomers (Kwiatkowska, Jasiński, Mikulska, & Baranski, 2010). Additionally, Baranski et al. (2008) analyzed the [2+3] cycloaddition of (E)-2-phenylnitroethene to (Z)-C,N-diphenyl-nitrone, suggesting a one-step mechanism for the formation of both stereoisomers (Baranski, Lyubimtsev, Jasiński, & Kwiatkowska, 2008).

2. Electrochemical Applications

2-Phenylnitroethene and related compounds have applications in electrochemical detection systems. A study by Qi et al. (2014) discussed the electrochemiluminescence-based detection of TNT, utilizing the interaction with compounds related to 2-phenylnitroethene (Qi, Xu, Pang, Liu, Zhang, Majeed, & Xu, 2014).

3. Green Chemistry and Synthesis

Research by Zhu et al. (2015) highlighted a green synthetic method for the preparation of 2-aryl-1,3,4-oxadiazoles using compounds closely related to 2-phenylnitroethene. This method featured high yields, energy efficiency, and no catalyst addition, showcasing the relevance of 2-phenylnitroethene derivatives in eco-friendly chemistry (Zhu, Zou, Shao, & Li, 2015).

4. Microbial Applications

In the field of microbiology, Sakai et al. (1985) explored the microbial hydrogenation of 2-nitro-1-phenyl-1-propene, a compound similar to 2-phenylnitroethene. They found that certain microorganisms could asymmetrically reduce the substrate, producing optically active 2-nitro-1-phenylpropane (Sakai, Nakazawa, Kondo, & Ohta, 1985).

5. Corrosion Inhibition

Bouhrira et al. (2010) studied the inhibitive effect of 2-phenyl-3-nitroso-imidazo[1,2-a]pyridine, a compound structurally related to 2-phenylnitroethene, on steel corrosion in acidic solutions. This highlights the potential application of 2-phenylnitroethene derivatives in corrosion prevention (Bouhrira, Ouahiba, Zerouali, Hammouti, Zertoubi, & Benchat, 2010).

properties

IUPAC Name

2-nitroethenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAOLBVUVDXHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0025789
Record name beta-Nitrostyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0025789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nitrostyrene

CAS RN

102-96-5
Record name β-Nitrostyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Nitrostyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0025789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Benzaldehyde (10.0 g, 94.2 mmol) and nitromethane (5.1 mL, 94.2 mmol) were dissolved in MeOH, the solution was cooled to -18° C., and NaOH (3.9 g, 98.9 mmol) in aqueous solution (80 mL) was added while maintaining the temperature below -10° C. The mixture was stirred at 0° C. for 2 hours, then stored at 5° C. overnight. The solution was then poured into stirring acid (200 mL conc. HCl/300 mL H2O). The precipitate was collected, washed, and recrystallized from EtOH to afford the title compound as light orange needles (5.15 g, 37%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
3.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
37%

Synthesis routes and methods II

Procedure details

Benzaldehyde (2, 52.35 g, 0.493 mol) and nitromethane (30.11 g, 0.493 mol) were dissolved in methanol (100 mL) in a two-necked flask equipped with a thermometer and a pressure-equalizing dropping funnel. NaOH (25.6 g, 0.641 mol) in ice/water (50 mL) was added dropwise to the solution keeping the temperature below 15° C. A fine slurry formed during the addition and methanol was added to allow stirring. After the addition the slurry was diluted with ice/water and the resulting clear solution was added dropwise to a solution of conc. HCl/H2O (200/300 mL); a yellow precipitate was formed during the addition. The precipitate was filtered on a buchner funnel, washed with water and crystallized from methanol obtaining pure 3 (58.78 g, 80%). Yellow needles. M.p. 57-58° C.
Quantity
52.35 g
Type
reactant
Reaction Step One
Quantity
30.11 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
25.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

In the present application, the Henry reaction between p-hydroxy benzaldehyde and nitromethane at 90° C. was carried out, resulting in the formation of nitrostyrene. Typically, 20 mg of a particular aminofunctionalized mesoporous sample was added into a mixture of 122 mg (1 mmol) p-hydroxybenzaldehyde and 10 mL of nitromethane. The reaction mixture was stirred at 90° C. under nitrogen and aliquots of the reaction product were taken with a filter syringe and characterized by solution 1H NMR spectroscopy and GC-MS over the course of the reactions. The percent yield and conversion were determined by using 1H NMR spectra measured in deutrated acetone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

6-(Methoxymethoxy)-2,2,7,8-tetramethylchroman-5-carbaldehyde (500 mg, 1.7 mmol) and ammonium acetate (157 mg, 1.7 mmol) were taken up in nitromethane (11.6 mL) and the mixture was warmed to 80° C. for 1.5 hrs. After this time, the reaction was judged to be complete and the mixture was diluted in EtOAc (75 mL), washed once with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. Silica gel chromatography (gradient elution 0→15% EtOAc/Heptane) afforded the yellow solid nitrostyrene intermediate (500 mg). 1H NMR (CDCl3, 400 MHz) 8.30 (d, 2H), 7.80 (d, 2H), 4.82 (s, 2H), 3.76 (s, 3H), 2.78 (t, 2H), 2.20 (s, 3H), 2.12 (s, 3H), 1.80 (t, 2H), 1.26 (s, 6H) ppm. The intermediate compound was dissolved in 5 mL THF and added dropwise over 30 min to a stirring suspension of LiAlH4 (400 mg, 10 mmol) in 3 mL THF at 0° C. After addition was complete, the mixture was stirred at 50° C. After 5 hr total, excess reagent was quenched by addition of 3 g sodium sulfate dodecylhydrate. The resulting suspension was stirred for 30 min, during which time the grey color turned to white. Subsequently, the suspension was filtered, and the filtrate concentrated in vacuo to provide 2-(6-(methoxymethoxy)-2,2,7,8-tetramethylchroman-5-yl)ethanamine as a colorless oil, 450 mg. 1H NMR (CD3OD, 400 MHz) 4.84 (s, 2H), 3.60 (s, 3H), 2.80 (m, 4H), 2.70 (t, 2H), 2.14 (s, 3H), 2.06 (s, 3H), 1.78 (t, 2H), 1.22 (s, 3H), 1.20 (s, 3H) ppm.
Name
6-(Methoxymethoxy)-2,2,7,8-tetramethylchroman-5-carbaldehyde
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
157 mg
Type
reactant
Reaction Step Two
Quantity
11.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylnitroethene
Reactant of Route 2
Reactant of Route 2
2-Phenylnitroethene
Reactant of Route 3
2-Phenylnitroethene
Reactant of Route 4
2-Phenylnitroethene

Citations

For This Compound
29
Citations
M Kwiatkowska, R Jasiński, M Mikulska… - Monatshefte für Chemie …, 2010 - Springer
Secondary α-deuterium kinetic isotope effects confirm that [2+4] cycloaddition between (E)-2-phenylnitroethene and cyclopentadiene occurs in concerted manner, on both the pathway …
Number of citations: 15 link.springer.com
A Barański, A Lyubimtsev, R Jasiński… - Polish Journal of …, 2008 - infona.pl
SKIE analysis of [2+3] cycloaddition of (E)-2-phenylnitroethene to (Z)-C,N-diphenyl - nitrone suggests that for both stereoisomeric reaction paths (Scheme 1), the O1-C5 bond of the …
Number of citations: 13 www.infona.pl
R Jasiński, A Barański - Polish Journal of Chemistry, 2007 - infona.pl
… DFT calculations indicate that the transition states of [2+3] cycloaddition of trans-2- phenylnitroethene to ZC,N-diphenylnitrone led to 3,4-cis and 3,4-trans 4-nitroisoxazolidines are …
Number of citations: 7 www.infona.pl
R Jasiński, M Kubik, A Łapczuk-Krygier… - Reaction Kinetics …, 2014 - Springer
… ) reaction between cyclopentadiene and (E)-2-phenylnitroethene [24]. The critical structures … DA reactions paths between (E)-2-phenylnitroethene and cyclopentadiene [21, 26], 3-nitro-1…
Number of citations: 60 link.springer.com
R Jasiński, OI Koifman, A Barański - Mendeleev Communications, 2011 - Elsevier
… Recently, a similar approach was used to analyze the [2 + 3] cycloaddition of (Z)-C,N-diarylnitrones to 2-nitroprop-1-ene,7 (E)-2phenylnitroethene,9 (E)-3,3,3-trichloro-1-nitropropene9 …
Number of citations: 21 www.sciencedirect.com
R Jasiński - Tetrahedron, 2013 - Elsevier
… 16b In another work the values of α-deuterium secondary kinetic isotope effects were determined for [2+3] cycloaddition of the same nitrone with (E)-2-phenylnitroethene. 16e Here as …
Number of citations: 67 www.sciencedirect.com
R Jasiński - Computational and Theoretical Chemistry, 2018 - Elsevier
… difference between calculated and experimental measured enthalpies of activation has been diagnosed for the cycloaddition between C,N-diphenylnitrone and 2-phenylnitroethene [36]…
Number of citations: 38 www.sciencedirect.com
R Jasiński, M Kwiatkowska, V Sharnin… - Monatshefte für Chemie …, 2013 - Springer
… by the compilation of deuterium secondary kinetic isotope effects and results of quantum chemical calculations for cycloaddition between cyclopentadiene and (E)-2-phenylnitroethene […
Number of citations: 16 link.springer.com
A Baranski, A Lyubimtsev… - POLISH …, 2008 - … CHEMICAL SOC C/O POLISH ACAD …
Number of citations: 0
MB Ummathur, K Krishnankutty
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.